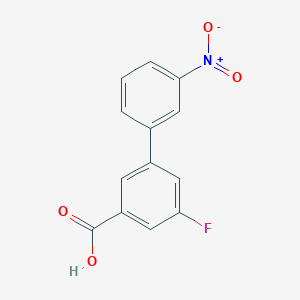

5-Fluoro-3-(3-nitrophenyl)benzoic acid

Description

Properties

IUPAC Name |

3-fluoro-5-(3-nitrophenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO4/c14-11-5-9(4-10(6-11)13(16)17)8-2-1-3-12(7-8)15(18)19/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEZUTTULTZMUEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=CC(=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90690050 | |

| Record name | 5-Fluoro-3'-nitro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90690050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261899-71-1 | |

| Record name | 5-Fluoro-3'-nitro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90690050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitrating Agent Composition

The use of 100% sulfuric acid (H₂SO₄) combined with 100% nitric acid (HNO₃) is a standard method for achieving regioselective nitration. The ratio of H₂SO₄ to HNO₃ influences reaction efficiency:

-

20–90% H₂SO₄ in nitrating acid mixtures ensures protonation of the aromatic ring, enhancing electrophilic substitution.

-

1–1.5 mol HNO₃ per mole of starting material optimizes nitro group incorporation while avoiding over-nitration.

Dehydrating agents, such as oleum (fuming sulfuric acid), are often added to maintain anhydrous conditions, critical for suppressing hydrolysis side reactions.

Temperature-Dependent Regioselectivity

Temperature modulation is pivotal for controlling nitro group positioning. Studies demonstrate:

Table 1: Temperature vs. Isomer Content in Nitration

| Temperature Range (°C) | 3-Fluoro-2-Nitrobenzoic Acid (wt.%) | Yield (%) |

|---|---|---|

| -10 to +5 | 1.0–1.5 | 85–90 |

| +10 to +35 | 1.5–2.0 | 80–85 |

Isolation and Purification Techniques

Post-nitration isolation involves quenching the reaction mixture in water to precipitate the product. Key parameters include:

-

Water-to-reactant ratio : 7.5–15 parts water per 1 part 3-fluorobenzoic acid ensures complete precipitation.

-

Temperature during quenching : Maintaining 30–80°C prevents premature crystallization of impurities.

Filtration at 10–50°C followed by multistage washing with 5–10 parts water per 1 part reactant reduces residual isomers to <0.4 wt.% . Recycling wash water into subsequent batches improves yield stability to >90% .

Industrial-Scale Adaptations

Industrial processes prioritize cost-effectiveness and scalability:

Table 2: Industrial vs. Laboratory Nitration Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Time (h) | 12–24 | 6–12 |

| H₂SO₄ Concentration (%) | 80–90 | 90–95 |

| Yield (%) | 85–90 | 88–92 |

Challenges and Mitigation Strategies

Isomer Suppression

The primary impurity, 3-fluoro-2-nitrobenzoic acid, arises from meta-directed nitration. Strategies to mitigate this include:

Solvent-Free Systems

Emerging Methodologies

While traditional nitration dominates, novel approaches are under investigation:

-

Electrophilic aromatic substitution using mixed acid systems (e.g., H₂SO₄/HNO₃/BF₃) to enhance para selectivity.

-

Catalytic nitration with zeolites or ionic liquids to improve regiocontrol, though scalability remains unproven.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-3-(3-nitrophenyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 5-fluoro-3-(3-aminophenyl)benzoic acid.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

Oxidation: Products include various oxidized derivatives of the original compound.

Reduction: The primary product is 5-fluoro-3-(3-aminophenyl)benzoic acid.

Substitution: Products depend on the substituent introduced, such as 5-fluoro-3-(3-methoxyphenyl)benzoic acid.

Scientific Research Applications

5-Fluoro-3-(3-nitrophenyl)benzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-(3-nitrophenyl)benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological pathways. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in chemical synthesis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Electronic Effects

- Nitro Group Impact: The -NO₂ group in this compound introduces strong electron-withdrawing effects, enhancing acidity (pKa ~2.5–3.0) compared to analogs like 5-Fluoro-3-(3-trifluoromethylphenyl)benzoic acid (pKa ~3.5–4.0) .

- Fluorine Substitution: Fluorine at the 5-position stabilizes the aromatic ring via inductive effects, improving metabolic stability relative to non-fluorinated analogs .

Q & A

Q. What are the recommended methods for synthesizing 5-Fluoro-3-(3-nitrophenyl)benzoic acid?

Synthesis typically involves nucleophilic fluorination using benziodoxolone precursors. Key steps include:

- Substrate preparation : Start with a nitro-substituted benzoic acid derivative.

- Fluorination : Optimize solvent (e.g., acetonitrile or DMF) and temperature (60–80°C) to enhance yield .

- Purification : Use column chromatography or recrystallization to isolate the product.

- Yield optimization : Adjust stoichiometry of fluorinating agents (e.g., Selectfluor®) and reaction time.

Q. How can researchers characterize this compound’s purity and structural integrity?

Employ a combination of analytical techniques:

Q. What role do the fluorine and nitro groups play in modulating chemical properties?

- Fluorine : Enhances lipophilicity and metabolic stability. Its electron-withdrawing effect increases acidity of the benzoic acid moiety (pKa ~2.5–3.5) .

- Nitro group : Acts as a strong electron-withdrawing substituent, influencing reactivity in electrophilic substitution and potential bioactivity (e.g., antimicrobial or peroxidizing effects).

- Synergistic effects : The ortho-nitro and para-fluoro positions may enhance intermolecular interactions in crystal packing .

Q. How should researchers assess the compound’s stability under varying conditions?

- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Photostability : Expose to UV light (λ = 365 nm) and monitor degradation via HPLC.

- pH stability : Test solubility and stability in buffers (pH 1–12) over 24–72 hours. Fluorinated benzoic acids generally exhibit greater stability in acidic conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Systematic substitution : Synthesize analogs with variations in nitro/fluoro positions (e.g., YA-9709: 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid) .

- Biological assays : Test against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) to correlate substituent effects with activity.

- Computational modeling : Use DFT calculations to predict electronic effects and binding affinities .

Q. What reaction mechanisms explain the fluorination step in synthesis?

The fluorination likely proceeds via a two-step mechanism :

Electrophilic attack : Fluorine from benziodoxolone precursors targets electron-deficient aromatic positions.

Rearomatization : Deprotonation restores aromaticity, stabilized by nitro and carboxylic acid groups.

Side reactions (e.g., over-fluorination) can be minimized by controlling reaction time and temperature .

Q. How might researchers resolve contradictions in bioactivity data across studies?

- Control for substituent positions : Compare analogs (e.g., YA-9771: 5-Fluoro-3-(5-fluoro-2-methylphenyl)benzoic acid) to isolate positional effects .

- Standardize assays : Use consistent microbial strains and growth conditions (e.g., MIC values in Mueller-Hinton broth).

- Validate via orthogonal methods : Confirm activity with both agar diffusion and microdilution assays .

Q. What strategies optimize the compound’s solubility for in vitro studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.